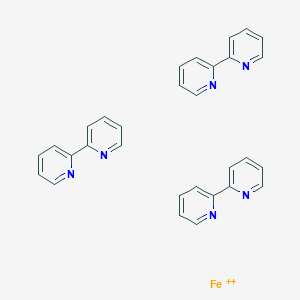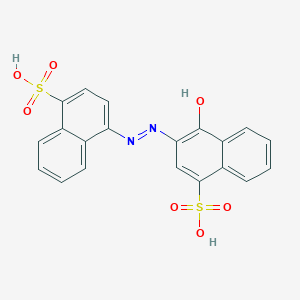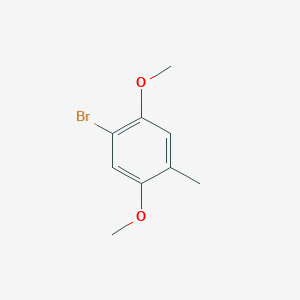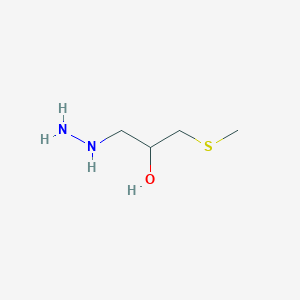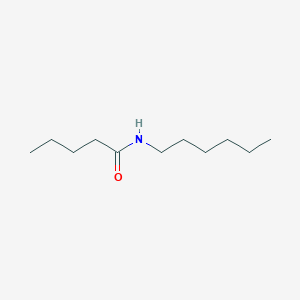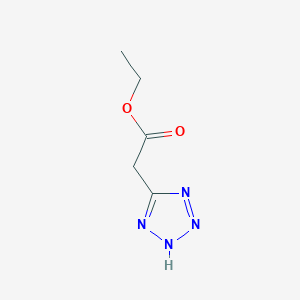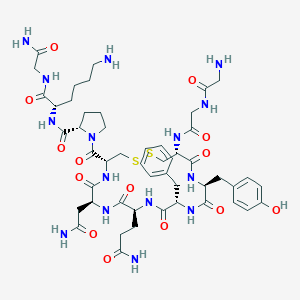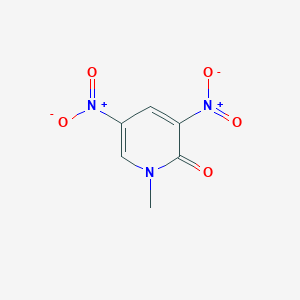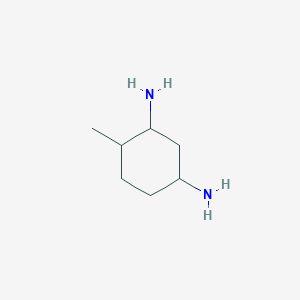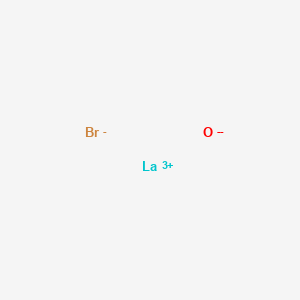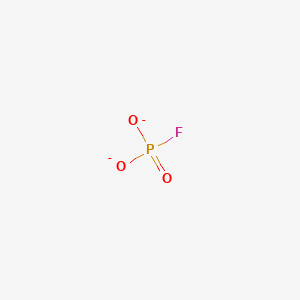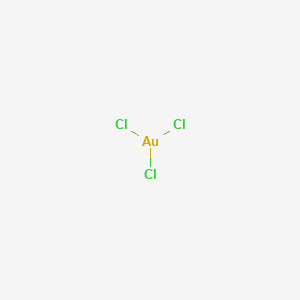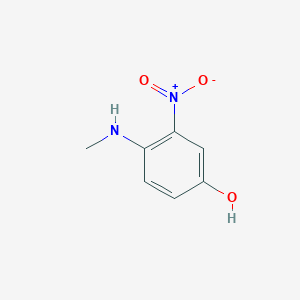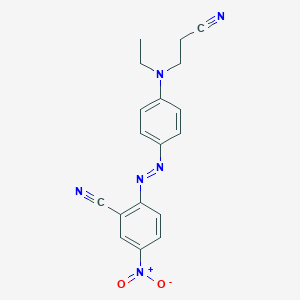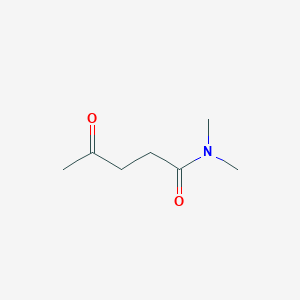
N,N-Dimethyllevulinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyllevulinamide (DMLA) is a cyclic amide that has gained significant attention in recent years due to its potential applications in scientific research. DMLA is a colorless, water-soluble compound that is commonly used as a solvent in various chemical reactions. It is also used as a precursor for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N,N-Dimethyllevulinamide is not fully understood. However, it is believed to act as a polar aprotic solvent, which can facilitate various chemical reactions. N,N-Dimethyllevulinamide has been shown to have a high dielectric constant, which makes it an excellent solvent for polar compounds. It can also act as a hydrogen bond acceptor, which can facilitate the formation of hydrogen bonds between molecules.
生化学的および生理学的効果
N,N-Dimethyllevulinamide has been shown to have minimal toxicity and is generally considered to be safe for use in scientific research. It has been used as a solvent in various biochemical and physiological assays, including enzyme assays and cell culture experiments. N,N-Dimethyllevulinamide has also been used as a cryoprotectant in the preservation of biological samples.
実験室実験の利点と制限
One of the main advantages of using N,N-Dimethyllevulinamide in scientific research is its high solubility in water and organic solvents. This makes it an excellent solvent for a wide range of compounds. N,N-Dimethyllevulinamide is also relatively inexpensive and easy to obtain. However, one of the limitations of using N,N-Dimethyllevulinamide is its low boiling point, which can make it difficult to work with at high temperatures. N,N-Dimethyllevulinamide can also react with certain compounds, such as strong bases, which can limit its use in some reactions.
将来の方向性
There are several potential future directions for the use of N,N-Dimethyllevulinamide in scientific research. One area of interest is the use of N,N-Dimethyllevulinamide in the synthesis of novel pharmaceuticals and agrochemicals. N,N-Dimethyllevulinamide has also been investigated as a potential solvent for the preparation of metal-organic frameworks, which have potential applications in gas storage and separation. Additionally, N,N-Dimethyllevulinamide has been explored as a potential solvent for the preparation of biodegradable polymers, which could have applications in the field of sustainable materials.
合成法
The synthesis of N,N-Dimethyllevulinamide can be achieved through several methods, including the reaction of levulinic acid with dimethylamine. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid. The resulting product is then purified through distillation or recrystallization.
科学的研究の応用
N,N-Dimethyllevulinamide has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in fields such as biochemistry, pharmacology, and materials science. N,N-Dimethyllevulinamide has been used as a solvent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used as a stabilizer in the preparation of nanoparticles and as a surfactant in emulsion polymerization.
特性
CAS番号 |
13458-51-0 |
|---|---|
製品名 |
N,N-Dimethyllevulinamide |
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC名 |
N,N-dimethyl-4-oxopentanamide |
InChI |
InChI=1S/C7H13NO2/c1-6(9)4-5-7(10)8(2)3/h4-5H2,1-3H3 |
InChIキー |
HZGHSXQROPQLCJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)N(C)C |
正規SMILES |
CC(=O)CCC(=O)N(C)C |
その他のCAS番号 |
13458-51-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



